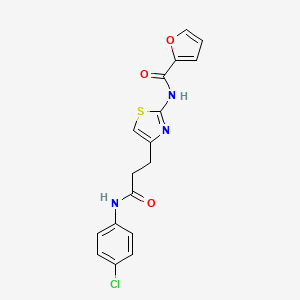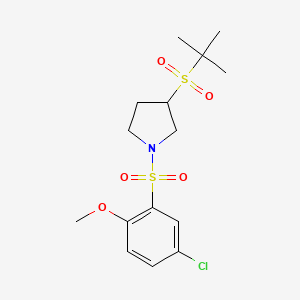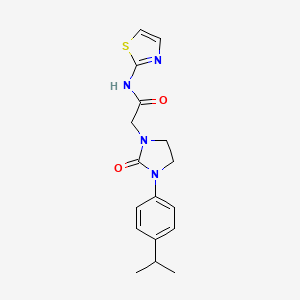![molecular formula C25H25N5O3S B2437786 2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole CAS No. 1031969-15-9](/img/structure/B2437786.png)
2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole is a useful research compound. Its molecular formula is C25H25N5O3S and its molecular weight is 475.57. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
The chemical compound of interest is related to the benzodiazine series and quinoxalines, which have been studied for various reactions and synthesis processes. For instance, Postovskii and Koshel' (1970) explored the reaction of acetylenedicarboxylic acid and 2,3-diaminoanisole to produce isomeric quinoxalin-2-ones, with their structures confirmed by independent synthesis (Postovskii & Koshel', 1970). Similarly, Fathalla (2015) synthesized methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, emphasizing the role of the triazoloquinoxaline moiety in these reactions (Fathalla, 2015).
Pharmacological Applications
The compound's derivatives have been studied for their potential pharmacological applications. Chen et al. (2007) synthesized triazole derivatives as analogues of triazoloquinoxalines, evaluating their anticonvulsant activities (Chen et al., 2007). Additionally, Sekhar, Rao, and Kumar (2011) found that triazoloquinoxalines displayed various pharmacological activities, including antitubercular properties, highlighting the significance of these compounds in medicinal chemistry (Sekhar, Rao, & Kumar, 2011).
Anticancer Research
The potential anticancer properties of triazoloquinoxaline derivatives have been a significant area of research. Reddy et al. (2015) synthesized a series of triazolo[4,3-a]-quinoline derivatives, testing their effectiveness against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). This suggests the potential use of these compounds in developing cancer therapies.
Antimicrobial and Antifungal Properties
Several studies have explored the antimicrobial and antifungal properties of quinoxaline derivatives. For example, Badran, Abouzid, and Hussein (2003) synthesized triazoloquinoxalines and found that some compounds possessed potent antibacterial activity (Badran, Abouzid, & Hussein, 2003). Additionally, compounds in the triazoloquinoxaline series have been evaluated for their antiviral activities, as demonstrated by Henen et al. (2011), who found that some derivatives exhibited promising antiviral and antimicrobial activities (Henen et al., 2011).
特性
IUPAC Name |
2-(2,3-dimethoxyphenyl)-5-methyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-14(2)22-28-29-23-25(27-17-10-6-7-11-19(17)30(22)23)34-13-18-15(3)33-24(26-18)16-9-8-12-20(31-4)21(16)32-5/h6-12,14H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIIYUBRVNEQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437703.png)
![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2437704.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2437708.png)
![2-Chloro-N-[[4-(3-fluorophenoxy)pyridin-2-yl]methyl]propanamide](/img/structure/B2437710.png)



![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2437716.png)
![N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437717.png)
![7-allyl-3,9-dimethyl-1-(3-phenylpropyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2437720.png)

![N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2437724.png)
![2-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B2437726.png)